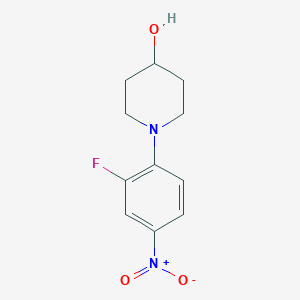

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Descripción general

Descripción

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a hydroxyl group on the piperidine ring. It is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol typically involves the reaction of 2-fluoro-4-nitroaniline with piperidin-4-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development.

Industry: It is employed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:

1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: This compound has a ketone group instead of a hydroxyl group, which affects its reactivity and applications.

1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: The position of the fluoro and nitro groups is different, leading to variations in chemical behavior and biological activity.

Actividad Biológica

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom and a nitro group on the phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available piperidine derivatives and nitro-substituted phenols.

- Reactions : Key reactions include nucleophilic substitution to introduce the fluorine atom, followed by reduction or oxidation processes to achieve the desired hydroxyl functionality.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to influence signal transduction pathways, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.030 | |

| Candida albicans | 0.050 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of compounds related to this compound and evaluated their anticancer properties. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines, particularly in breast and liver cancers .

Case Study 2: Antimicrobial Properties

Research conducted on piperidine derivatives demonstrated that introducing electron-withdrawing groups like nitro significantly improved antibacterial activity against pathogenic strains, including MRSA . The study emphasized the importance of substituent positioning on the phenyl ring for optimizing biological activity.

Propiedades

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJPBJCNSVQUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.